tert-Butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate is a compound characterized by its unique azetidine structure, which includes a tert-butyl group and an aminomethyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and synthesis of bioactive molecules. The compound is classified under azetidine derivatives, which are known for their diverse biological activities.
The compound is identified by the CAS number 325775-44-8 and has a molecular formula of C₉H₁₈N₂O₂. It falls under the category of amino acid derivatives and is specifically classified as an azetidine carboxylate, which makes it relevant in the synthesis of various pharmaceutical agents. The structural features contribute to its classification as a chiral molecule, with specific stereochemistry at the azetidine ring.
The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate can be achieved through several methods:
The molecular structure of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate features:
Key structural data includes:
tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate participates in various chemical reactions:
The mechanism of action for tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate largely depends on its interactions within biological systems:
Research indicates that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further investigation in drug development .
Relevant data includes:
tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate has several applications in scientific research:
Azetidine rings represent a critically important four-membered heterocycle in modern medicinal chemistry, offering distinct advantages over larger cyclic amines like pyrrolidine (5-membered) and piperidine (6-membered). The high ring strain inherent to azetidines imparts significant conformational rigidity, enabling precise spatial positioning of pharmacophoric groups within drug molecules. This compact scaffold contributes to improved metabolic stability and enhanced target binding affinity in numerous therapeutic agents [2]. The specific compound tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate exemplifies these structural advantages, featuring a chiral quaternary carbon at position 2 that anchors both the propyl chain and aminomethyl functional group in defined orientations. Its tert-butoxycarbonyl (Boc) protecting group provides synthetic versatility for further derivatization, making it a valuable intermediate in drug discovery pipelines [1].
Notably, azetidine derivatives appear in multiple FDA-approved drugs spanning therapeutic areas from oncology to infectious diseases. Key examples include Cobimetinib (anticancer agent), Baricitinib (anti-inflammatory), and Delafloxacin (broad-spectrum antibiotic) [2]. The structural characteristics of these drugs—particularly their constrained ring geometry and vectorial presentation of substituents—highlight the pharmacophoric value of the azetidine ring in optimizing drug-target interactions. The incorporation of alkyl chains (like the propyl group in the subject compound) enhances lipophilicity and membrane permeability, while the aminomethyl group offers a handle for salt formation or further functionalization to modulate solubility and pharmacokinetic properties.
Table 1: Comparison of Azetidine with Common Saturated Nitrogen Heterocycles in Drug Design
Ring System | Ring Size | Relative Strain Energy | Key Structural Advantages | Representative Drugs |
---|---|---|---|---|
Aziridine | 3-membered | Highest | High reactivity | Limited therapeutic use |
Azetidine | 4-membered | Moderate | Optimal rigidity, metabolic stability | Cobimetinib, Baricitinib |
Pyrrolidine | 5-membered | Low | Conformational flexibility | Proline, numerous antivirals |
Piperidine | 6-membered | Negligible | High flexibility | Widespread CNS drugs |
The presence of stereogenic centers within azetidine frameworks profoundly influences their biological activity and pharmacokinetic behavior. The subject compound possesses a defined (S)-configuration at the C2 position, a critical feature that determines its three-dimensional structure and interaction potential with biological targets. Chirality in drug molecules introduces stereoselectivity in target binding, where typically only one enantiomer exhibits optimal fit with asymmetric binding pockets of enzymes or receptors. Regulatory agencies like the FDA emphasize stereochemical characterization early in development due to potential differences in efficacy and safety between enantiomers [5].
Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful analytical tool for absolute configuration determination of chiral azetidine derivatives directly in solution. This technique overcomes limitations of X-ray crystallography by eliminating the need for single crystals and providing conformational insights under physiologically relevant conditions. The FDA recognizes VCD as an acceptable method for stereochemical assignment, and its adoption within pharmaceutical companies for characterizing chiral building blocks like our subject compound is now widespread [5]. The Boc-protected aminomethylazetidine scaffold exemplifies the importance of enantiopure synthesis in drug development, as racemic mixtures could lead to complex regulatory pathways and potential efficacy issues if stereoisomers exhibit differential biological activities.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1